Prednisolone metasulfobenzoate

Intestinal absorption Pharmacokinetics Bioavailability

Prednisolone metasulfobenzoate (PO-MS) is a synthetic glucocorticoid ester of prednisolone, specifically the 21-(3-sulfobenzoate) derivative, with a molecular weight of 544.6 g/mol. It is classified as a sparingly absorbed corticosteroid designed to deliver anti-inflammatory activity locally within the intestinal mucosa while minimizing systemic exposure.

Molecular Formula C28H32O9S
Molecular Weight 544.6 g/mol
CAS No. 39175-74-1
Cat. No. B3415835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone metasulfobenzoate
CAS39175-74-1
Molecular FormulaC28H32O9S
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=CC35C)O
InChIInChI=1S/C28H32O9S/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36)/t20-,21-,22-,24+,26-,27-,28-/m0/s1
InChIKeyWVKSUFYQOHQCMM-YGZHYJPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone Metasulfobenzoate (CAS 39175-74-1): Compound Identity and Procurement-Relevant Characteristics


Prednisolone metasulfobenzoate (PO-MS) is a synthetic glucocorticoid ester of prednisolone, specifically the 21-(3-sulfobenzoate) derivative, with a molecular weight of 544.6 g/mol [1]. It is classified as a sparingly absorbed corticosteroid designed to deliver anti-inflammatory activity locally within the intestinal mucosa while minimizing systemic exposure [2]. The compound is most commonly supplied as the sodium salt (Prednisolone sodium metasulfobenzoate, CAS 630-67-1), which confers water solubility suitable for rectal foam, enema, oral tablet, and injectable formulations [1]. Its therapeutic development has focused on inflammatory bowel disease, particularly ulcerative colitis, where its differential absorption profile distinguishes it from conventional prednisolone and prednisone [2].

Why Prednisolone Metasulfobenzoate Cannot Be Simply Replaced by Generic Prednisolone or Prednisone


Prednisolone metasulfobenzoate is not interchangeable with prednisolone base or prednisone due to its fundamentally different intestinal absorption kinetics. In a randomized crossover study, the mean absorption of PO-MS in a jejunal segment was only 17.4%, compared with 85.5% for prednisone [1]. This reduced and prolonged absorption yields lower peak plasma concentrations (Cmax 0.20 vs 0.64 mg·L⁻¹) and a longer mean residence time (MRT 6.82 vs 5.30 h) [1]. Consequently, substituting PO-MS with prednisone or prednisolone would alter the balance between local mucosal efficacy and systemic side-effect burden, undermining the therapeutic rationale for which PO-MS was selected [1][2].

Quantitative Differentiation Evidence for Prednisolone Metasulfobenzoate Against Closest Comparators


Intestinal Absorption and Systemic Availability: Prednisolone Metasulfobenzoate vs Prednisone – Human Jejunal Infusion Study

In a randomized cross-over study of 8 healthy fasting subjects, a solution of prednisolone metasulfobenzoate (PO-MS) or prednisone (PN) was infused directly into a 25 cm jejunal segment. The mean absorption of PO-MS in the test segment was significantly lower at 17.4% compared to 85.5% for PN. Correspondingly, the mean AUC of the active molecule prednisolone was 1.71 mg·h·L⁻¹ for PO-MS versus 3.60 mg·h·L⁻¹ for PN, with a lower Cmax (0.20 vs 0.64 mg·L⁻¹), longer tmax (2.94 vs 2.06 h), and longer MRT (6.82 vs 5.30 h) [1].

Intestinal absorption Pharmacokinetics Bioavailability

Steroid-Related Side Effect Burden: Prednisolone Metasulfobenzoate (Predocol) vs Conventional Oral Prednisolone in Ulcerative Colitis

In a double-blind randomized trial, 59 patients received Predocol (prednisolone metasulfobenzoate) 40 mg/day and 61 received conventional tapering prednisolone 40 mg/day. Steroid-related side effects assessed by a 10-cm visual analogue scale at 2 months showed significantly fewer side effects with Predocol 40 mg [VAS 8.1 cm (SD 2.6)] compared with prednisolone [VAS 6.7 cm (SD 2.7)], P = 0.01 [1]. Predocol 60 mg/day showed a similar result [VAS 8.1 cm (SD 2.1)].

Safety profile Ulcerative colitis Side-effect burden

Mood Disturbance Incidence: Prednisolone Metasulfobenzoate vs Conventional Prednisolone

In the same double-blind trial, mood changes were reported by only 8% of patients receiving Predocol 40 mg/day at 4 weeks, compared with 43% of patients receiving conventional prednisolone (P = 0.001) [1]. This 5.4-fold lower incidence of mood disturbance represents one of the most substantial tolerability advantages documented for this compound.

Neuropsychiatric side effects Mood changes Tolerability

Remission Rates: Prednisolone Metasulfobenzoate Demonstrates Non-Inferior Efficacy with a Numerically Higher 6-Month Remission Rate vs Prednisolone

Remission rates (Powell-Tuck ≤2) at 2 months were 46% for Predocol 40 mg/day, 28% for Predocol 60 mg/day, and 41% for tapering prednisolone (P = 0.13). At 6 months, remission rates were 51% for Predocol 40 mg, 38% for Predocol 60 mg, and 32% for prednisolone (P = 0.08) [1]. The visual analogue scale for efficacy confirmed non-inferiority for Predocol 40 mg/day versus conventional prednisolone [1].

Efficacy Remission rate Ulcerative colitis

Bone Mineral Density Preservation: Prednisolone Metasulfobenzoate (Predocol) Avoids Early Bone Loss in Ulcerative Colitis

In a 12-week longitudinal study of 13 patients with acute ulcerative colitis treated with a reducing dose of Eudragit-L-coated prednisolone metasulfobenzoate (Predocol), spine bone mineral density (BMD) did not fall from pre-treatment levels [baseline 1.20 g/cm² (95% CI 1.11–1.30)] after 12 weeks [1.19 g/cm² (95% CI 1.10–1.29); difference in means 0.01; P = 0.26] [1]. Similarly, hip BMD was unchanged [0.99 vs 1.00 g/cm²; P = 0.74]. Osteocalcin, a bone formation marker, also showed no significant decline [1]. By class-level inference, conventional oral corticosteroids are known to reduce BMD over periods as short as 12 weeks, making this preservation of bone density a clinically meaningful differentiator for PO-MS.

Bone mineral density Osteoporosis prevention Corticosteroid safety

Aqueous Solubility Advantage of the Sodium Salt Form vs Prednisolone Base – Enabling Rectal and Parenteral Formulations

Prednisolone base is very slightly soluble in water, with a reported solubility of approximately 0.25 mg/mL [1]. Prednisolone sodium metasulfobenzoate (the sodium salt of the metasulfobenzoate ester, CAS 630-67-1) is described as soluble in water, facilitating its administration via injection, oral solution, rectal foam, and retention enema . This enhanced solubility directly enables the rectal foam delivery format (20 mg prednisolone per actuation) [2] and the effervescent oral tablet formulation [3], which are not achievable with the poorly water-soluble prednisolone base.

Solubility Formulation Salt selection

Priority Application Scenarios for Prednisolone Metasulfobenzoate Procurement Based on Quantitative Evidence


Targeted Colonic Delivery in Ulcerative Colitis – Oral Predocol Formulation

The Eudragit-L-coated oral formulation (Predocol) delivers prednisolone metasulfobenzoate directly to the colon with minimal systemic absorption. The Rhodes et al. 2008 trial demonstrated that Predocol 40 mg/day achieves remission rates non-inferior to conventional prednisolone (46% vs 41% at 2 months; 51% vs 32% at 6 months) while markedly reducing steroid-related side effects (VAS 8.1 vs 6.7; P = 0.01) and mood disturbances (8% vs 43%; P = 0.001) [1]. This evidence supports procurement for clinical settings where long-term or repeated corticosteroid courses are anticipated and steroid-related adverse event minimization is a priority.

Rectal Foam and Retention Enema for Distal Colitis and Proctitis

Prednisolone sodium metasulfobenzoate is available as a 20 mg/actuation rectal foam [2], a delivery format enabled by its water solubility. Fagron compounding services identify prednisolone metasulfobenzoate sodium as the preferred rectal corticosteroid over prednisolone sodium phosphate for distal rectal diseases, citing reduced systemic absorption and proven local efficacy [3]. The rectal foam has documented HPA axis suppression (mean stimulated plasma cortisol fell from 384 to 288 nmol/L; P < 0.02), confirming some systemic exposure but still less than that expected from equivalent oral prednisolone [4]. Procurement of the sodium metasulfobenzoate salt is essential for this rectal delivery route.

Synergistic Combination Therapy with 5-Aminosalicylic Acid (5-ASA) for IBD

US Patent 9,511,019 (assigned to Nordic Pharma/Disphar International BV) claims a stable and/or synergistic pharmaceutical composition comprising prednisolone metasulfobenzoate sodium and 5-ASA, suitable for rectal administration [4]. This patent-protected combination addresses the dual-pathway treatment of inflammatory bowel disease by pairing the anti-inflammatory corticosteroid with the established aminosalicylate mucosal therapy. For organizations developing or procuring rectal combination products for IBD, the patent estate covering this specific combination may influence supplier selection and formulation design.

Bone-Sparing Corticosteroid Therapy in Patients at Risk of Osteoporosis

The Darlow et al. 2004 study demonstrated that a 12-week course of Predocol did not reduce spine BMD (baseline 1.20 g/cm² vs 1.19 g/cm² at 12 weeks; P = 0.26) or depress the bone formation marker osteocalcin (P = 0.13) [5]. This bone-density preservation contrasts with the well-characterized bone loss induced by conventional systemic corticosteroids. Procurement of prednisolone metasulfobenzoate should be prioritized for patient populations with pre-existing osteopenia, post-menopausal women, or those requiring repeated steroid courses where cumulative bone toxicity is a clinical concern.

Quote Request

Request a Quote for Prednisolone metasulfobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.